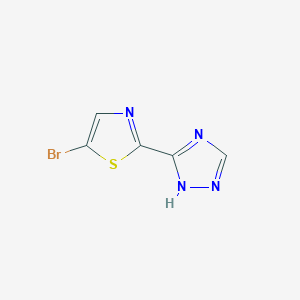
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Vue d'ensemble
Description
The compound “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” belongs to a class of organic compounds known as thiazoles and triazoles. Thiazoles are aromatic five-membered rings that contain a nitrogen atom and a sulfur atom. Triazoles are also aromatic five-membered rings but contain three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would consist of a thiazole ring and a triazole ring connected by a single bond .Chemical Reactions Analysis
The chemical reactions of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would depend on the specific conditions and reagents used. Thiazoles and triazoles can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole” would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially reactive .Applications De Recherche Scientifique
Anticancer Activity
A series of 1,2,4-triazolo[3,4-b]thiadiazoles, derived from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, including compounds structurally related to "3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole," were synthesized and screened for their anticancer properties. Four compounds out of fourteen exhibited in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
Antibacterial Activities
Novel imidazo[2,1-b]-1,3,4-thiadiazoles and other derivatives have been synthesized, showing slight to moderate activity against various microorganisms such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Atta, Farahat, Ahmed, & Marei, 2011).
Physicochemical and Antibacterial Properties
The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol led to the synthesis of new compounds with high yield. These compounds were investigated for their antibacterial activity towards various strains of microorganisms, showing competitive results with kanamycin, a broad-spectrum antibiotic (2020).
Antiprotozoal Activity
A library of new conjugated heterocycles, including 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines, was synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, alkaline phosphatase, lung carcinoma (H157), and kidney fibroblast (BHK-21) cell lines, as well as leishmanias. Some compounds exhibited potent inhibition, suggesting their potential as antiprotozoal agents (Khan, Zaib, Ibrar, Rama, Simpson, & Iqbal, 2014).
Synthesis and Structural Elucidation
Thiazole derivatives, including compounds with structural similarities to "3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole," were synthesized and structurally elucidated. These derivatives displayed antimicrobial activity, underscoring the broad potential of thiazole compounds in pharmaceutical applications (Althagafi, El‐Metwaly, & Farghaly, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULIRIMVFXNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
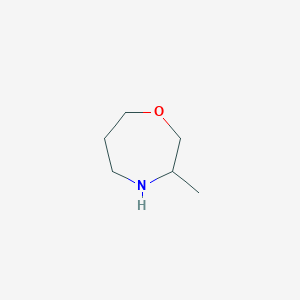
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)
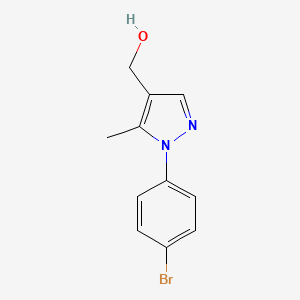

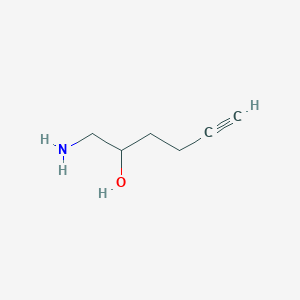
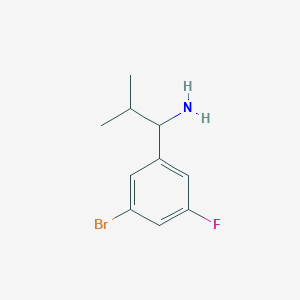


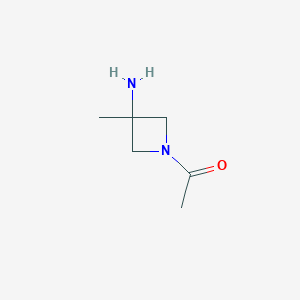

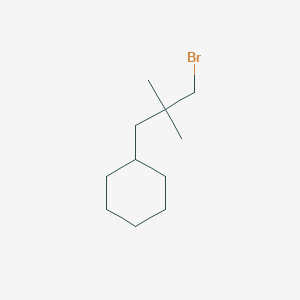
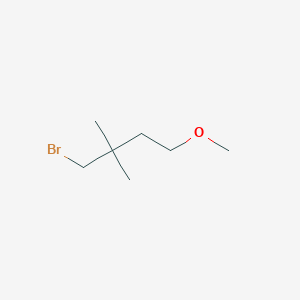
![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)